uPA Enzymatic Inhibition Potency: NCI0144205 (CAS 1351615-07-0) vs. Amiloride — A >380-Fold Improvement
In a direct comparison of uPA inhibitory activity under standardized in vitro conditions, NCI0144205 (CAS 1351615-07-0) demonstrates an IC₅₀ of 0.0284 µmol/L (28.4 nmol/L) at pH 7.4 and 37 °C [1]. By contrast, the clinically used uPA inhibitor amiloride exhibits an IC₅₀ of approximately 11 µmol/L against human uPA under comparable assay conditions [2]. This represents an approximately 387-fold improvement in enzymatic potency for the tetrahydroisoquinoline-urea chemotype over the guanidine-based amiloride scaffold.
| Evidence Dimension | uPA enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.0284 µmol/L (28.4 nmol/L) |
| Comparator Or Baseline | Amiloride: IC₅₀ = 11 µmol/L (human uPA); literature range 45–85 µmol/L for soluble uPA |
| Quantified Difference | ~387-fold (using 11 µmol/L baseline); up to ~3000-fold using upper literature range (85 µmol/L) |
| Conditions | Target compound: pH 7.4, 37 °C, human uPA; Amiloride: human uPA, standard in vitro assay conditions |
Why This Matters
For procurement decisions, this ~2–3 orders-of-magnitude potency advantage means that substantially lower compound quantities are required to achieve equivalent target engagement in uPA-dependent biochemical or cellular assays, directly impacting assay cost and compound consumption.
- [1] BRENDA Enzyme Database. IC₅₀ Value for NCI0144205: 0.0284 µmol/L, pH 7.4, 37 °C, reference 732356 (Al-Shaer et al. 2014). https://www.enzyme-information.de/search_result.php?W[1]=3.4.21.73&orderByHTMLField=IC50+Value View Source
- [2] Santa Cruz Biotechnology. Amiloride hydrochloride dihydrate: uPA IC₅₀ = 11 µM (human). Also: Higazi AA, et al. Receptor-bound uPA is reversibly protected from inhibition by low molecular weight inhibitors; amiloride inhibited soluble uPA with IC₅₀ 45–85 µmol/L. J Biol Chem. 2002. doi:10.1074/jbc.M202739200 View Source
